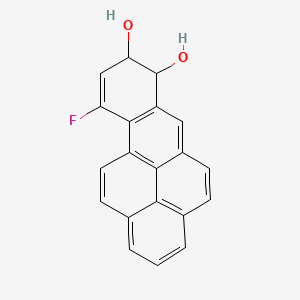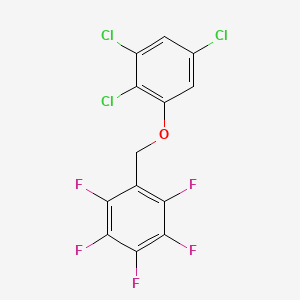
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- is a complex organic compound characterized by the presence of multiple halogen atoms. This compound is notable for its unique structure, which includes both fluorine and chlorine atoms attached to a benzene ring. The presence of these halogens imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- typically involves a multi-step process. One common method includes the halogenation of a benzene derivative followed by the introduction of the trichlorophenoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to manage the reactivity of the halogens. The production process must also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialized materials and chemicals, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form specific bonds with these targets, influencing their activity and pathways. This interaction can lead to changes in cellular processes, which are the basis for its various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- Pentafluorobenzene
- 2,3,4,5,6-Pentafluorotoluene
- 2,3,4,5,6-Pentafluoroaniline
Uniqueness
What sets Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- apart from these similar compounds is the presence of both fluorine and chlorine atoms, which impart unique reactivity and stability. This dual halogenation makes it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
87002-05-9 |
|---|---|
Molecular Formula |
C13H4Cl3F5O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(2,3,5-trichlorophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H4Cl3F5O/c14-4-1-6(15)8(16)7(2-4)22-3-5-9(17)11(19)13(21)12(20)10(5)18/h1-2H,3H2 |
InChI Key |
PNCWRXHBYOYTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
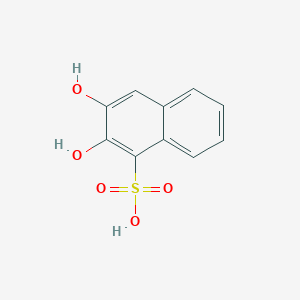
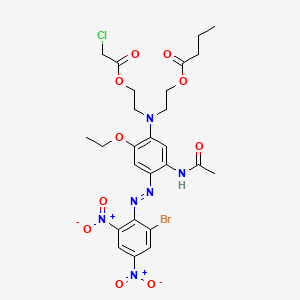
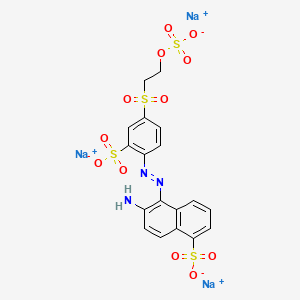
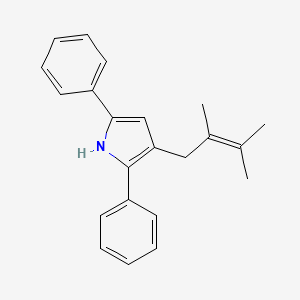
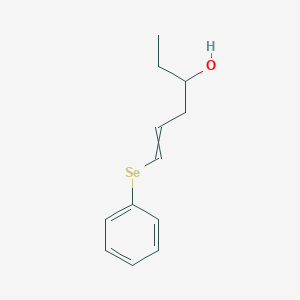
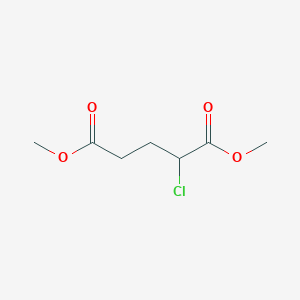
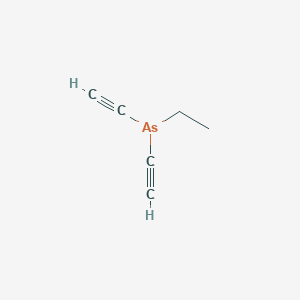
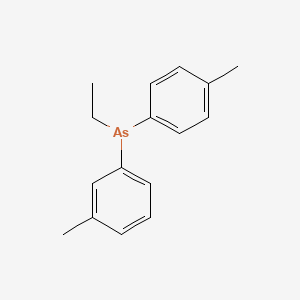

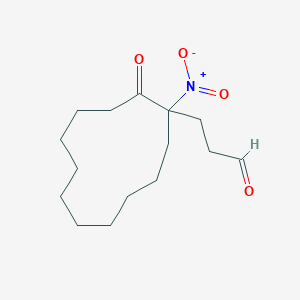
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

